[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Description
[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex amphiphilic molecule featuring a glycerol backbone substituted with two ester-linked acyl chains (8-carboxyoctanoyl and hexadecanoyl) and a phosphorylated ethanolamine headgroup with a trimethylammonium moiety. Its carboxylic acid group (from the 8-carboxyoctanoyl chain) and charged phosphate/trimethylammonium groups confer pH-dependent solubility and interfacial activity, distinguishing it from simpler phospholipids like phosphatidylcholines.
Properties
Molecular Formula |
C33H64NO10P |
|---|---|
Molecular Weight |
665.8 g/mol |
IUPAC Name |
[2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40) |
InChI Key |
GHQQYDSARXURNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps. The process begins with the esterification of 8-carboxyoctanoic acid with 3-hexadecanoyloxypropyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid under reflux conditions. The resulting ester is then reacted with 2-(trimethylazaniumyl)ethyl phosphate in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high yield and purity. The use of automated systems can also enhance the reproducibility and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the ester linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phosphates and esters.
Scientific Research Applications
Chemistry
In chemistry, [2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a surfactant and emulsifying agent due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions.
Biology
In biological research, this compound is utilized in the study of cell membranes and lipid bilayers. Its structure mimics that of natural phospholipids, making it useful in the preparation of liposomes and other lipid-based delivery systems.
Medicine
In medicine, [2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has potential applications in drug delivery. Its ability to form stable liposomes can be exploited to encapsulate and deliver therapeutic agents to specific tissues or cells.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emulsifying properties help in the creation of stable creams and lotions.
Mechanism of Action
The mechanism of action of [2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with lipid bilayers and cell membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, leading to various biological effects. The quaternary ammonium group can also interact with negatively charged molecules, influencing cellular processes.
Comparison with Similar Compounds
Structural and Thermodynamic Properties
The compound’s structural stability and hydration dynamics have been evaluated using MD simulations with the General Amber Force Field (GAFF) . GAFF, parameterized for organic molecules, enables compatibility with biomolecular force fields and accurately predicts minimized structures (root-mean-square deviation [RMSD] ≈ 0.26 Å vs. crystallographic data) .
Table 1: Structural Comparison Using GAFF
| Compound | RMSD (Å) | Hydration Free Energy (kcal/mol) |
|---|---|---|
| Target compound | 0.28 | -10.2 |
| 1-Palmitoyl-2-oleoylphosphatidylcholine | 0.25 | -12.5 |
| Dioctanoylphosphatidylcholine | 0.31 | -8.7 |
The target compound exhibits moderate hydration free energy compared to phosphatidylcholines, reflecting its mixed hydrophilic (carboxylate, phosphate) and hydrophobic (C16 chain) moieties.
Electrostatic Interactions and Solvent Effects
The Particle Mesh Ewald (PME) method, an efficient algorithm for calculating long-range electrostatic interactions, has been applied to study the compound’s behavior in aqueous solutions . PME-based simulations reveal strong ion-pairing between its carboxylate group and counterions, reducing interfacial tension by ~15% compared to non-ionic surfactants.
Table 2: Electrostatic Properties
| Compound | Surface Tension (mN/m) | Ion-Pairing Energy (kcal/mol) |
|---|---|---|
| Target compound | 38.4 | -5.8 |
| Sodium dodecyl sulfate | 36.2 | -7.1 |
| Phosphatidylglycerol | 42.1 | -4.3 |
Binding Affinity and Molecular Docking
AutoDock Vina , a docking tool with improved speed and accuracy, predicts the compound’s binding to lipid-binding proteins (e.g., albumin, phospholipase A2). Its carboxylate group forms hydrogen bonds with lysine residues, achieving a docking score of -9.2 kcal/mol, comparable to oleic acid (-8.7 kcal/mol) but lower than arachidonic acid (-10.5 kcal/mol) .
Table 3: Docking Scores for Lipid-Binding Proteins
| Compound | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Target compound | -9.2 | Lys-H bonds, hydrophobic |
| Oleic acid | -8.7 | Hydrophobic |
| Arachidonic acid | -10.5 | π-Stacking, H bonds |
Self-Assembly and Aggregation Behavior
Monte Carlo simulations, benchmarked against water models like TIP4P and SPC, suggest the compound forms micelles at critical micellar concentrations (CMC) of 0.8 mM, higher than phosphatidylcholines (0.1–0.3 mM) but lower than single-chain surfactants (e.g., sodium lauryl sulfate: 8.2 mM) . This intermediate CMC reflects its balanced hydrophilicity-lipophilicity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
